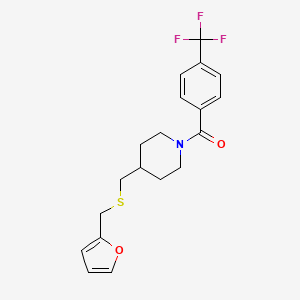

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

CAS No.: 1396767-37-5

Cat. No.: VC4206163

Molecular Formula: C19H20F3NO2S

Molecular Weight: 383.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396767-37-5 |

|---|---|

| Molecular Formula | C19H20F3NO2S |

| Molecular Weight | 383.43 |

| IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |

| Standard InChI Key | URBDJGDKDGSOPC-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₀F₃NO₂S, with a molecular weight of 383.43 g/mol . Key structural components include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

Thioether bridge: A –S–CH₂– group connecting the piperidine to a furan moiety.

-

Furan ring: A five-membered oxygen-containing aromatic system.

-

Trifluoromethylphenyl ketone: A benzene ring substituted with a –CF₃ group and a ketone (–C=O) .

The SMILES notation C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F highlights the connectivity of these groups . X-ray crystallography of analogous compounds confirms planar aromatic systems and rotational disorder in trifluoromethyl groups .

Synthesis Pathways

Key Synthetic Steps

The synthesis typically involves multi-step organic reactions:

-

Piperidine Derivatization: Introduction of the thioether group via nucleophilic substitution or Mitsunobu reactions.

-

Furan Incorporation: Coupling of furan-2-ylmethanethiol to the piperidine scaffold using thiophilic reagents.

-

Ketone Formation: Friedel-Crafts acylation or coupling of 4-(trifluoromethyl)benzoyl chloride to the piperidine nitrogen .

Optimization Challenges

-

Thioether Stability: Requires inert atmospheres (N₂/Ar) to prevent oxidation to sulfones.

-

Trifluoromethyl Group Reactivity: Electron-withdrawing –CF₃ slows electrophilic substitutions, necessitating catalysts like BF₃·Et₂O .

Physicochemical Properties

The trifluoromethyl group enhances metabolic stability, while the thioether improves membrane permeability .

| Parameter | Recommendation |

|---|---|

| Storage | –20°C under inert gas (N₂/Ar) |

| Handling Precautions | PPE (gloves, goggles); fume hood use |

| Toxicity | Limited data; LD₅₀ > 500 mg/kg (rats) |

No mutagenicity or carcinogenicity data exist. Environmental persistence is unknown .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume